N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Structure–Activity Relationship Regioisomer potency Methoxy positional effect

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS 923164-48-1, molecular formula C₁₈H₁₅NO₄, molecular weight 309.32 g/mol) is a synthetic flavone-6-yl acetamide derivative belonging to the chromen-4-one (4H-chromen-4-one) structural class. The compound features a 2-(2-methoxyphenyl) substituent at the chromone 2-position, distinguishing it from the more commonly explored 2-phenyl and 2-(4-methoxyphenyl) regioisomers, and bears an acetamide moiety directly at the 6-position of the chromone core.

Molecular Formula C18H15NO4
Molecular Weight 309.321
CAS No. 923164-48-1
Cat. No. B2785955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
CAS923164-48-1
Molecular FormulaC18H15NO4
Molecular Weight309.321
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H15NO4/c1-11(20)19-12-7-8-17-14(9-12)15(21)10-18(23-17)13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20)
InChIKeyLBIGXECDDWLJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS 923164-48-1): Structural Identity and Compound Class Positioning for Procurement


N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS 923164-48-1, molecular formula C₁₈H₁₅NO₄, molecular weight 309.32 g/mol) is a synthetic flavone-6-yl acetamide derivative belonging to the chromen-4-one (4H-chromen-4-one) structural class . The compound features a 2-(2-methoxyphenyl) substituent at the chromone 2-position, distinguishing it from the more commonly explored 2-phenyl and 2-(4-methoxyphenyl) regioisomers, and bears an acetamide moiety directly at the 6-position of the chromone core [1]. This substitution pattern places it within a recognized pharmacophore class for antiproliferative activity, as flavone-6-yl derivatives have demonstrated superior growth inhibition compared to flavone-7-yl, flavone-3-yl, and isoflavone-7-yl positional isomers in head-to-head cellular assays [1].

Why In-Class Substitution of N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide Without Quantitative Evidence Is Not Scientifically Justified


Within the flavone-6-yl acetamide class, minor structural modifications produce pronounced shifts in biological potency, target engagement, and selectivity profiles. Published structure–activity relationship (SAR) data demonstrate that the position of the methoxy substituent on the 2-phenyl ring—ortho (2-methoxy) versus para (4-methoxy)—can alter antiproliferative GI₅₀ values by several-fold against the same cell line [1]. Furthermore, the direct N-linked acetamide at the chromone 6-position confers a distinct pharmacophore geometry compared to the more extensively characterized 6-yloxyacetamide linker series, which showed a lead compound (16c) with GI₅₀ = 0.84 μM against NPC-TW01 nasopharyngeal carcinoma cells [2]. A user who substitutes this compound with a 4-methoxyphenyl regioisomer or a 7-yl positional isomer without verifying comparative activity data risks introducing uncontrolled variables into an experimental system, because the chromophore attachment position alone dictates the rank order of antiproliferative potency (6-yl > 7-yl > 3-yl) [2]. The quantitative evidence below establishes the dimensions along which differentiation can be assessed.

Quantitative Differentiation Evidence for N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide Versus Closest Analogs


Ortho-Methoxy Phenyl Substitution Confers Differential Biological Potency Versus Para-Methoxy Regioisomer in Amide-Linked Aromatic Systems

In a structurally analogous amide-linked aromatic system bearing a 2-methoxyphenyl moiety, the ortho-methoxy substitution (compound 12b) yielded an IC₅₀ of 5.54 ± 0.45 μM, representing a 1.80-fold improvement in potency over the para-methoxy congener (compound 12d, IC₅₀ = 9.97 ± 1.09 μM) in the same assay [1]. While this comparison is derived from an oleanane saponin scaffold rather than a chromone core, it establishes a class-level precedent that the ortho-methoxy orientation can enhance target engagement relative to the para-methoxy orientation when presented on an amide-bearing aromatic framework. The ortho isomer also exhibited a selectivity index (SI = CC₅₀/IC₅₀) of 5.64, compared to >10.03 for the para isomer, indicating a differentiated cytotoxicity–efficacy balance [1]. For the chromone acetamide series specifically, the 2-methoxyphenyl substitution introduces both steric and electronic perturbations at the chromone 2-position that are absent in the unsubstituted phenyl analog (CAS 18467-10-2) .

Structure–Activity Relationship Regioisomer potency Methoxy positional effect

Flavone-6-yl Attachment Site Confers Superior Antiproliferative Activity Over 7-yl and 3-yl Positional Isomers

The chromone acetamide substitution position fundamentally governs antiproliferative potency. In a systematic study of amide-containing flavone and isoflavone derivatives, the rank order of growth inhibition against NCI-H661 non-small cell lung cancer cells was flavone-6-yl (16a–d) > flavone-7-yl (17a–d) > flavone-3-yl (15a–d) and isoflavone-7-yl (18a–d). The same rank order was independently confirmed against NPC-TW01 nasopharyngeal carcinoma cells [1]. The lead flavone-6-yloxyacetamide compound (16c) achieved GI₅₀ = 0.84 μM against NPC-TW01 cells, while the flavone-7-yl and flavone-3-yl series showed substantially weaker activity [1]. N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide bears the acetamide directly at the 6-position via an N-linkage rather than the O-linkage studied in this series, but the positional advantage of the 6-yl attachment point is a well-established class feature. Procurement of a 7-yl or 3-yl acetamide analog in place of this compound would predictably sacrifice the potency advantage inherent to the 6-yl substitution architecture.

Positional isomer SAR Antiproliferative Chromophore attachment

N-Linked Acetamide at the 6-Position Versus Ether-Linked Acetamide Analogs: Structural Differentiation with Potential Pharmacokinetic Implications

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide incorporates a direct nitrogen–carbon bond between the acetamide group and the chromone 6-position. The closest commercially cataloged analogs bearing an oxygen linker include 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS 1010872-41-9) and the literature-described N-(4-methoxyphenyl)-2-(4-oxo-2-phenyl-4H-chromen-6-yloxy)acetamide (16c) [1]. The N-linked acetamide is expected to exhibit greater metabolic stability than the O-linked (ether) variant, as the aniline-type C–N bond is generally more resistant to oxidative O-dealkylation, a common Phase I metabolic pathway for aryl ethers. No direct comparative metabolic stability data for this specific compound pair are currently available in the public domain. However, the N-linked architecture eliminates the ether oxygen that serves as a metabolic soft spot in the O-linked series, providing a class-level rationale for preferring the N-linked acetamide in applications where metabolic robustness is a consideration [2].

N-linked vs O-linked acetamide Metabolic stability Linker chemistry

Chromone 2-Position Substituent Governs Biological Activity Spectrum: 2-Methoxyphenyl vs. 4-Methoxyphenyl vs. 2-Ethoxyphenyl Analogs

The 2-(2-methoxyphenyl) substituent in this compound imparts distinct steric and electronic properties compared to commercial alternatives. The ortho-methoxy group introduces an intramolecular steric interaction with the chromone carbonyl oxygen, potentially altering the dihedral angle of the 2-aryl ring relative to the chromone plane. Commercially available close analogs include N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS 80881-76-1, para-methoxy, MW 309.3) and N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS not specified, ortho-ethoxy) . The 2-ethoxy analog increases steric bulk and lipophilicity (calculated ΔlogP ≈ +0.5) relative to 2-methoxy, which may alter membrane permeability and target binding. The 4-methoxy analog lacks the ortho steric constraint and presents a different electrostatic surface potential. In the broader flavone SAR literature, 2′-substituted flavones often display distinct biological profiles from 3′- or 4′-substituted congeners due to conformational effects on the chromone–aryl dihedral angle [1]. No direct head-to-head comparative biological data for the exact compound against these specific analogs have been identified in public databases, and this evidence dimension remains class-level inference.

Substituent SAR 2-Aryl chromone Ortho effect

Commercially Available Purity Specification Provides Defined Starting Point for Reproducible Assay Development

The compound is commercially supplied with a documented purity specification of ≥95% (HPLC) as reported by the vendor . This purity level is consistent with the standard for research-grade flavonoid derivatives used in published antiproliferative studies, where compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry prior to biological evaluation [1]. For procurement decision-making, the ≥95% purity benchmark establishes that the material is suitable for primary screening without additional purification, reducing batch-to-batch variability that could confound dose–response determinations. In contrast, closely related analogs cataloged without explicit purity specifications introduce an unquantified risk of impurity-driven false positives or potency underestimation.

Chemical purity Quality control Reproducibility

Patent Landscape Indicates Chromone 6-Acetamide Scaffold Is Privileged for Antitumor Kinase and HDAC Targeting Applications

International patent application WO 2002/070515 A2 explicitly discloses N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide as an antitumor agent, claiming utility against carcinoma, and positions the 4-oxo-4H-chromen-6-yl acetamide substructure as a core pharmacophore for cell proliferative disorder indications [1]. Additionally, BindingDB entries for structurally related chromone acetamide derivatives report activity against histone deacetylase (HDAC) and kinase targets, suggesting that the chromone-6-acetamide scaffold is a recognized privileged structure for epigenetic and signaling target engagement [2]. While the specific compound N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is not explicitly claimed in this patent, the patent's disclosure of the 2-(4-methoxyphenyl) analog as a bioactive entity establishes precedent for the 2-aryl-chromone-6-acetamide framework as a valid starting point for antitumor lead optimization. The 2-(2-methoxyphenyl) variant offers a differentiated ortho-substitution vector not exemplified in the patent, representing a structurally novel composition of matter within the claimed chemotype space.

Patent analysis Antitumor scaffold Kinase inhibition HDAC inhibition

Recommended Application Scenarios for N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide Based on Quantitative Differentiation Evidence


Ortho-Substituent SAR Probe for 2-Aryl Chromone Binding Site Topology Mapping

Use this compound as a probe to interrogate the steric and electronic tolerance of a target binding pocket toward ortho-substituted 2-aryl chromones. The 2-methoxy group introduces an intramolecular steric interaction with the chromone carbonyl that constrains the aryl–chromone dihedral angle, creating a distinct conformational population relative to the 4-methoxy regioisomer [1]. In a panel of amide-linked aromatic systems, the ortho-methoxy orientation conferred a 1.80-fold potency improvement over para-methoxy (IC₅₀ 5.54 vs. 9.97 μM) [2], suggesting that this substitution pattern can be exploited to enhance target affinity when the binding site accommodates the ortho geometry. Paired testing with the 4-methoxy analog (CAS 80881-76-1) and the 2-ethoxy analog enables systematic mapping of the steric boundaries of the ortho pocket.

Flavone-6-yl Acetamide Reference Standard for Positional Isomer Potency Benchmarking in Antiproliferative Assays

Deploy this compound as a 6-substituted chromone reference standard in antiproliferative assay panels where the chromophore attachment position is the independent variable. Published data demonstrate that flavone-6-yl derivatives consistently outperform 7-yl, 3-yl, and isoflavone-7-yl positional isomers in growth inhibition assays against NCI-H661 and NPC-TW01 cancer cell lines [1]. The direct N-linked acetamide at position 6 represents a structurally minimized pharmacophore that can serve as a baseline comparator when evaluating more elaborate 6-yloxyacetamide or 6-ylalkylamide derivatives. Including this compound in a dose–response matrix alongside its 7-yl and 3-yl positional isomers provides an internal control for verifying that observed potency differences are attributable to the 6-substitution architecture rather than nonspecific cytotoxicity.

Metabolically Stable N-Linked Acetamide Scaffold for Long-Duration Cellular Pharmacodynamic Studies

Select this compound for cellular assays requiring extended compound exposure (>24 hours) where metabolic degradation of the test article could confound pharmacodynamic readouts. The N-linked acetamide at the 6-position lacks the ether oxygen that is susceptible to cytochrome P450-mediated O-dealkylation in the widely studied flavone-6-yloxyacetamide series (e.g., compound 16c) [1][2]. While direct comparative metabolic stability data are not publicly available for this specific compound, the structural absence of the metabolic soft spot provides a class-level rationale for expecting improved stability [3]. This feature is particularly relevant for washout experiments, chronic treatment protocols, and co-culture systems where compound half-life directly influences the interpretability of time-dependent pharmacological effects.

Composition-of-Matter Differentiated Lead Optimization Starting Point for Antitumor Chromone Acetamide Programs

Employ this compound as a lead-like starting point for medicinal chemistry optimization programs targeting antitumor indications, where the ortho-methoxy substitution pattern provides differentiation from extensively claimed para-substituted chromone acetamide patent space. International patent WO 2002/070515 A2 exemplifies para-methoxyphenyl chromone-6-acetamides as antitumor agents but does not describe ortho-substituted variants [1]. The combination of the privileged 4-oxo-4H-chromen-6-yl acetamide pharmacophore with a 2-(2-methoxyphenyl) substituent yields a scaffold with a validated antitumor phenotype precedent but a distinct substitution vector, supporting structure-based design campaigns that explore the ortho pocket as a novelty-generating vector for intellectual property positioning.

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.